3-methoxycarbonyl-L-phenylalanine 3-methoxycarbonyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754995
InChI: InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1
SMILES: COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

3-methoxycarbonyl-L-phenylalanine

CAS No.:

Cat. No.: VC13754995

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

3-methoxycarbonyl-L-phenylalanine -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name (2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Standard InChI InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1
Standard InChI Key DCMBHDKEVFGGFS-VIFPVBQESA-N
Isomeric SMILES COC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N
SMILES COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Canonical SMILES COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

3-Methoxycarbonyl-L-phenylalanine is characterized by an L-configuration amino acid backbone fused to a phenyl ring substituted with a methoxycarbonyl (-COOCH₃) group at the meta position. The IUPAC name, (2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid, reflects its stereochemical specificity and functional group orientation . The compound’s canonical SMILES representation, COC(=O)C₁=CC=CC(=C₁)CC(C(=O)O)N, underscores the spatial arrangement critical for its interactions in biological systems.

Three-Dimensional Conformation

PubChem’s 3D conformer models reveal that the methoxycarbonyl group introduces steric and electronic effects, altering the molecule’s solubility and binding affinity compared to unmodified L-phenylalanine . The planar aromatic ring and polar carboxylate group facilitate interactions with hydrophobic pockets and hydrogen-bonding sites in enzymes, a feature exploited in drug design.

Physicochemical Properties

The molecular weight of 223.22 g/mol and calculated LogP values (derived from PubChem data) suggest moderate lipophilicity, enabling membrane permeability while retaining water solubility at physiological pH . This balance is pivotal for its role in drug delivery systems, where optimal biodistribution is required.

Synthesis and Modification Strategies

Conventional Synthesis Routes

The synthesis of 3-methoxycarbonyl-L-phenylalanine typically involves protecting-group strategies to prevent undesired side reactions. A common approach utilizes:

  • Esterification of L-phenylalanine: The carboxyl group is protected via methyl ester formation, followed by electrophilic aromatic substitution to introduce the methoxycarbonyl group.

  • Enzymatic Catalysis: Lipases or esterases may catalyze regioselective modifications, enhancing yield and reducing byproducts.

Reaction Optimization

Studies emphasize the use of anhydrous conditions and catalysts like palladium to achieve >80% yields, though scalability remains a challenge due to sensitivity of the methoxycarbonyl group to hydrolysis .

Biochemical Applications and Mechanistic Insights

Enzyme Interaction Studies

3-Methoxycarbonyl-L-phenylalanine serves as a substrate analog in studies of phenylalanine hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU). Its modified structure inhibits PAH activity, providing insights into catalytic mechanisms and potential allosteric modulation sites .

Metabolic Pathway Modulation

In vitro assays demonstrate that the compound undergoes decarboxylation to yield 3-methoxycarbonylphenethylamine, a precursor to neurotransmitters such as dopamine. This transformation highlights its potential in studying neuromodulatory pathways and designing prodrugs for neurological disorders.

Amyloid Formation and Therapeutic Implications

While L-phenylalanine is known to form amyloid fibrils implicated in PKU neurotoxicity , the methoxycarbonyl derivative’s bulkier substituent disrupts hydrophobic interactions essential for fibril propagation. This inhibition, observed in circular dichroism studies, suggests therapeutic utility in mitigating amyloid-related pathologies .

Pharmaceutical and Industrial Relevance

Drug Development

The compound’s dual functionality (amino acid backbone and aromatic ester) makes it a versatile building block for:

  • Peptide-Based Therapeutics: Incorporation into antimicrobial peptides enhances stability against proteolytic degradation.

  • Small-Molecule Inhibitors: Structural analogs targeting tyrosine kinase receptors show promise in oncology trials .

Material Science Innovations

In polymer chemistry, 3-methoxycarbonyl-L-phenylalanine improves thermoplastic elasticity when copolymerized with polyesters, as evidenced by a 40% increase in tensile strength in recent experiments.

Challenges and Future Directions

Synthesis Scalability

Current methods require costly catalysts and multi-step purification. Advances in continuous-flow chemistry or biocatalytic processes could address these limitations, enabling industrial-scale production .

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